Oligomycin A, Streptomyces

Description

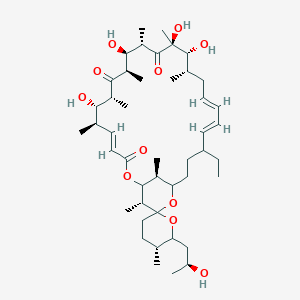

Overview of Oligomycin (B223565) A as a Macrolide Polyketide

Oligomycin A is classified as a macrolide polyketide, a large and structurally diverse class of natural products. researchgate.netnih.gov Polyketides are synthesized by a series of enzymatic reactions catalyzed by polyketide synthases (PKSs). researchgate.netnih.govnih.gov In the case of Oligomycin A, its biosynthesis is governed by a Type I modular PKS system. nih.govfrontiersin.orgacs.org This system is organized into modules, with each module responsible for a specific elongation and modification step in the assembly of the polyketide chain. frontiersin.orgplos.org The structural complexity of Oligomycin A, which includes a 26-membered ring and multiple stereocenters, is a direct result of the programmed sequence of these enzymatic reactions. creative-biolabs.com

The biosynthesis of the oligomycin skeleton involves the loading of a starter unit and the subsequent extension with multiple extender units, such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. researchgate.net The final structure is achieved through a series of post-PKS modifications, including hydroxylations, which are crucial for its biological activity. biomolther.org For instance, the conversion of Oligomycin C to Oligomycin A involves a hydroxylation step at the C12 position, catalyzed by a cytochrome P450 enzyme. biomolther.org

Streptomyces Species as Natural Producers of Oligomycins

The genus Streptomyces is a prolific source of natural products, accounting for approximately two-thirds of all known antibiotics of microbial origin. biomolther.orgpnas.org These soil-dwelling bacteria are characterized by their complex life cycle and their remarkable capacity to produce a wide variety of secondary metabolites, including antibiotics, antifungals, and immunosuppressants. researchgate.netnih.govbiomolther.org

Several species of Streptomyces have been identified as producers of oligomycins. The first reported isolation of oligomycin was from Streptomyces diastatochromogenes. plos.orgyoutube.comwisc.edu Subsequently, other species have been found to produce these compounds, most notably Streptomyces avermitilis. youtube.combiomolther.orgresearchgate.net Genome sequencing of S. avermitilis has revealed the presence of the gene cluster responsible for oligomycin biosynthesis, providing significant insights into the genetic and enzymatic machinery involved. nih.govplos.orgpnas.org Other known producers include Streptomyces diastaticus and Streptomyces libani. plos.orgwikipedia.org The ability of different Streptomyces species to produce oligomycins underscores the widespread distribution of this biosynthetic capability within the genus.

| Streptomyces Species | Known to Produce |

| Streptomyces diastatochromogenes | Oligomycin plos.orgyoutube.comwisc.edu |

| Streptomyces avermitilis | Oligomycin A youtube.combiomolther.orgresearchgate.net |

| Streptomyces diastaticus | Oligomycin A, Oligomycin C wikipedia.orgnih.gov |

| Streptomyces libani | Oligomycin A plos.org |

| Streptomyces hygroscopicus | Rapamycin (B549165), Ossamycin nih.govnih.gov |

| Streptomyces coelicolor | Actinorhodin nih.govbiomolther.org |

| Streptomyces peucetius | Daunorubicin, Doxorubicin nih.govbiomolther.org |

| Streptomyces clavuligerus | Clavulanic Acid, Cephamycin C pnas.org |

Oligomycin A within the Landscape of Antibiotic Research History

The discovery of Oligomycin A in the early 1950s by Elizabeth McCoy and her graduate student Robert Smith at the University of Wisconsin-Madison occurred during the "Golden Age" of antibiotic discovery. pnas.orgwisc.edu This era was marked by extensive screening programs aimed at identifying novel antimicrobial agents from microorganisms, particularly from the genus Streptomyces. pnas.org Initially, oligomycin was investigated for its potential as an antifungal agent to treat plant diseases. wisc.edu

While its toxicity prevented its development as a systemic agent in plants and its clinical use in humans, Oligomycin A found a crucial niche as a biochemical tool. wikipedia.orgwisc.edu Its specific mechanism of action, the inhibition of mitochondrial F0F1-ATP synthase, made it an invaluable probe for studying the process of oxidative phosphorylation. wikipedia.orgapexbt.compnas.orgnih.gov This has allowed researchers to dissect the intricate steps of cellular energy metabolism. The history of Oligomycin A illustrates a common trajectory for many natural products, where initial therapeutic aspirations pivot towards fundamental research applications, ultimately contributing significantly to our understanding of basic biological processes.

Structure

2D Structure

Properties

Molecular Formula |

C45H74O11 |

|---|---|

Molecular Weight |

791.1 g/mol |

IUPAC Name |

(4E,5'R,6R,7S,8R,10R,11R,12S,14S,15R,16S,18E,20E,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31+,32+,33-,34?,35?,36?,38+,40-,41?,42-,44+,45?/m1/s1 |

InChI Key |

MNULEGDCPYONBU-VVXVDZGXSA-N |

Isomeric SMILES |

CCC\1CCC2[C@@H](C([C@H](C3(O2)CC[C@H](C(O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |

Origin of Product |

United States |

Discovery and Historical Context in Academic Research

Initial Isolation and Characterization from Streptomyces diastatochromogenes

The story of Oligomycin (B223565) A begins in 1954 when a team of researchers, Smith, Peterson, and McCoy, first reported the discovery of a new antifungal agent. nih.govsemanticscholar.orgmedchemexpress.com This compound, which they named oligomycin, was isolated from a strain of Streptomyces diastatochromogenes. The initial isolation of the oligomycin complex involved fermentation of the Streptomyces bacterium, followed by extraction and purification of the active compounds.

Subsequent research in the late 1950s focused on separating and characterizing the different components of the oligomycin complex. Through chromatographic studies, it was determined that the crude oligomycin was a mixture of several related compounds. acs.org These were designated as Oligomycin A, B, and C, with Oligomycin A being a major and potent constituent. acs.org Early characterization of these compounds involved determining their chemical properties, such as solubility and molecular weight, which laid the groundwork for understanding their structure and function.

| Property | Oligomycin A | Reference |

| Molecular Formula | C45H74O11 | selleckchem.com |

| Appearance | White crystalline solid | |

| Solubility | Soluble in ethanol (B145695), methanol, DMSO, acetone; poorly soluble in water |

Early Significance as a Research Chemical for Cellular Respiration Studies

Shortly after its discovery, Oligomycin A gained significant attention not for its antifungal properties, but for its profound effect on cellular metabolism. Researchers quickly identified it as a potent inhibitor of oxidative phosphorylation, the process by which cells generate the majority of their ATP. selleckchem.com This discovery transformed Oligomycin A into an invaluable tool for studying the intricate mechanisms of cellular respiration.

The primary mechanism of action of Oligomycin A is the inhibition of the F1F0-ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane. selleckchem.commerckmillipore.com Specifically, Oligomycin A binds to the F0 portion of the complex, which functions as a proton channel. By blocking this channel, Oligomycin A prevents the flow of protons back into the mitochondrial matrix, thereby halting the synthesis of ATP.

This specific mode of action allowed scientists to:

Uncouple electron transport from ATP synthesis: By inhibiting ATP synthase, Oligomycin A demonstrated that the electron transport chain could still function, but without the concurrent production of ATP. This was a critical piece of evidence supporting the chemiosmotic theory proposed by Peter Mitchell.

Investigate the role of the proton gradient: The use of Oligomycin A helped to solidify the understanding that a proton gradient across the inner mitochondrial membrane is the driving force for ATP synthesis.

Study the different states of mitochondrial respiration: Researchers could use Oligomycin A to distinguish between different respiratory states, such as state 3 (active phosphorylation) and state 4 (resting state).

The ability to selectively inhibit a key step in cellular energy production made Oligomycin A an essential compound in biochemistry and cell biology laboratories throughout the mid-20th century and it continues to be a vital research tool today.

Biological Production and Biosynthesis of Oligomycin a

Producing Streptomyces Strains and Their Diversity

Oligomycin (B223565) A and its related analogues are produced by a diverse range of Streptomyces species. The first member of this class was isolated in 1954 from a strain of Streptomyces diastatochromogenes. pnas.orgnih.govresearchgate.net Since then, numerous other strains have been identified as producers, highlighting the widespread distribution of the oligomycin biosynthetic machinery within this genus.

One of the most well-characterized producers is Streptomyces avermitilis, an industrial microorganism famous for producing the anthelmintic agent avermectin (B7782182). biomolther.orgnih.govnih.gov Genome sequencing of S. avermitilis revealed that it possesses the genetic blueprint for synthesizing at least two other distinct antifungal compounds, one of which is oligomycin. plos.org Specific strains of S. avermitilis, such as strain L033 isolated from soil in China, have been found to produce particularly high yields of Oligomycin A. nih.gov

Other notable Streptomyces species capable of producing oligomycins include:

Streptomyces cyaneogriseus ssp. noncyanogenus, which produces derivatives like 21-hydroxy-oligomycin (B14121981) A. researchgate.netcam.ac.uk

Streptomyces griseolus. plos.org

Streptomyces sp. FX13 , another strain noted for its antifungal activity attributed to Oligomycin A. pnas.org

The diversity of producing strains is not limited to species but also extends to geographical distribution, with unique oligomycin-producing Streptomyces being isolated from soils across the globe, including Australia, Spain, and Switzerland. pnas.orgresearchgate.net This broad diversity suggests that the capacity to produce these metabolites is an evolutionarily significant trait for Streptomyces in various ecological niches.

Table 1: Selected Oligomycin A-Producing Streptomyces Strains

| Strain/Species | Key Findings | Reference(s) |

|---|---|---|

| Streptomyces diastatochromogenes | Original source of oligomycin isolation. | pnas.orgnih.govresearchgate.net |

| Streptomyces avermitilis | Well-characterized producer; also produces avermectin. Genome sequencing confirmed the presence of the oligomycin gene cluster. | biomolther.orgnih.govplos.org |

| S. avermitilis L033 | A specific strain identified as a high-yield producer of Oligomycin A. | nih.gov |

| Streptomyces cyaneogriseus ssp. noncyanogenus | Produces 21-hydroxy-oligomycin A, a hydroxylated derivative. | researchgate.netcam.ac.uk |

| Streptomyces griseolus | Identified as a producer of oligomycin antibiotics. | plos.org |

| Streptomyces sp. (Swiss soil isolates) | Newly isolated strains demonstrating plant-protective potential through oligomycin production. | pnas.orglidsen.com |

Genomic Organization of the Oligomycin Biosynthetic Gene Cluster (olm cluster)

The biosynthesis of Oligomycin A is directed by a large, contiguous set of genes known as the oligomycin biosynthetic gene cluster (olm). In Streptomyces avermitilis, this cluster spans approximately 104 kilobases (kb) of the chromosome and contains 18 putative open reading frames (ORFs). biomolther.org Unlike many other secondary metabolite gene clusters in S. avermitilis that are found in the unstable subtelomeric regions, the olm cluster is located within the more conserved 6.5-megabase internal region of the linear chromosome. researchgate.net

The core of the cluster is dominated by seven large genes (olmA1-olmA7) that encode the modular type I polyketide synthase (PKS) enzymes responsible for assembling the macrolide backbone. biomolther.org Flanking these central PKS genes are various other genes required for precursor supply, post-PKS modification, and regulation.

Key genes identified within the S. avermitilis olm cluster include:

olmA1-A7 : Encode the seven subunits of the modular type I PKS.

olmB : Encodes a cytochrome P450 hydroxylase (CYP107W1). nih.gov

olmC : Encodes a thioesterase, likely involved in the release of the completed polyketide chain. biomolther.org

olmO : Encodes a novel spiroacetal cyclase responsible for forming the characteristic spiroketal ring system. plos.org

olmRI/olmRII : Encode transcriptional regulators that control the expression of the cluster. olmRI is a LuxR-family regulator. biomolther.orgsecondarymetabolites.org

Accessory genes : The cluster also contains genes for precursor biosynthesis, such as mcmA (methylmalonyl-CoA mutase), ccrA (crotonyl-CoA reductase), and hbdA (3-hydroxyacyl-CoA dehydrogenase), as well as a gene for a phosphopantetheinyl transferase (pptA), which is essential for activating the PKS enzymes. biomolther.org

Table 2: Key Genes in the S. avermitilis Oligomycin Biosynthetic Gene Cluster

| Gene(s) | Encoded Protein/Function | Reference(s) |

| olmA1-A7 | Modular Type I Polyketide Synthases (PKS) | biomolther.orgacs.org |

| olmB | Cytochrome P450 (CYP107W1) - C12 hydroxylation | biomolther.orgnih.govacs.org |

| olmC | Thioesterase (TE) | biomolther.orgacs.org |

| olmO | Spiroacetal Cyclase | plos.orgresearchgate.net |

| olmRI, olmRII | Transcriptional Regulators | biomolther.orgsecondarymetabolites.orgacs.org |

| mcmA | Methylmalonyl-CoA Mutase | biomolther.orgacs.org |

| pptA | Phosphopantetheinyl Transferase | biomolther.orgacs.org |

| ccrA | Crotonyl-CoA Reductase | biomolther.orgacs.org |

| hbdA | 3-hydroxyacyl-CoA Dehydrogenase | biomolther.orgacs.org |

Molecular Enzymology of Oligomycin Biosynthesis

The assembly of the Oligomycin A molecule is a multi-step enzymatic process involving a large PKS assembly line followed by several crucial tailoring reactions.

The carbon skeleton of Oligomycin A is a polyketide, synthesized by a massive enzymatic complex known as a modular type I PKS. plos.orgresearchgate.net In S. avermitilis, this PKS system is one of the largest identified, consisting of seven distinct multifunctional proteins (olmA1-A7) that harbor a total of 17 modules and 79 catalytic domains. biomolther.orgcam.ac.uk

These modules function as an assembly line. Each module is responsible for one cycle of chain elongation, incorporating a specific precursor unit (either acetate (B1210297) or propionate) and determining the stereochemistry at the newly formed chiral center. The linear sequence of modules on the PKS enzymes dictates the final structure of the polyketide chain. The oligomycin PKS uses both methylmalonyl-CoA and ethylmalonyl-CoA as extender units to build the complex 26-membered macrolide backbone. researchgate.net

After the polyketide chain is synthesized and cyclized, it undergoes several post-PKS modifications. One of the final and critical steps in the biosynthesis of Oligomycin A is a specific hydroxylation reaction catalyzed by a cytochrome P450 enzyme. The olmB gene within the cluster encodes the enzyme CYP107W1. nih.gov This enzyme regioselectively hydroxylates the C12 position of the precursor, oligomycin C, to yield the final product, Oligomycin A. nih.gov The crystal structure of the CYP107W1-Oligomycin A complex has been solved, providing insight into the molecular basis for this precise substrate recognition and catalysis. nih.gov

A defining structural feature of oligomycins is the 1,7-dioxaspiro[5.5]undecane bicyclic spiroketal system. researchgate.net For many years, the formation of this complex ring was thought to occur spontaneously. However, recent research has identified a specific enzyme responsible for this key transformation. A previously unannotated gene in the olm cluster, now designated olmO, encodes a novel spiroacetal cyclase. plos.orgresearchgate.net

Functional studies involving the deletion of the olmO gene in S. avermitilis resulted in the complete loss of oligomycin production and the accumulation of linear polyketide intermediates that had failed to form the spiroketal ring. plos.org Subsequent in vitro experiments showed that the purified OlmO protein could efficiently catalyze the conversion of these linear precursors into oligomycin C, which possesses the correct spiroketal structure. plos.orgmdpi.com The crystal structures of OlmO and its homologue OssO have been determined, revealing a unique β-barrel fold and identifying key catalytic residues, suggesting a mechanism involving general acid/base catalysis to facilitate the stereospecific ring closure. plos.org

Transcriptional and Post-Transcriptional Regulation of Oligomycin Biosynthesis

The production of Oligomycin A is tightly regulated at the transcriptional level to ensure its synthesis occurs at the appropriate time in the bacterial life cycle and in response to environmental cues. The olm cluster contains its own pathway-specific regulatory genes, olmRI and olmRII, which are essential for activating the transcription of the biosynthetic genes. secondarymetabolites.org olmRI is characterized as a LuxR-family transcriptional activator. biomolther.org

In S. avermitilis, oligomycin biosynthesis is also subject to cross-regulation by pathways for other secondary metabolites. There is a competitive relationship for metabolic precursors, such as malonyl-CoA and methylmalonyl-CoA, between the biosynthetic pathways for oligomycin, avermectin, and filipin. Furthermore, a negative regulatory link exists where AveR, the pathway-specific activator for avermectin production, has been shown to negatively impact the transcription of olm structural genes. nih.gov Deletion of the aveR gene abolishes avermectin production but leads to an increase in oligomycin synthesis, indicating a hierarchical or competitive regulatory network controlling the allocation of cellular resources to different secondary metabolite pathways. nih.gov

Differential Regulation by Extracytoplasmic Function (ECF) Sigma Factors (e.g., σ²⁵)

Extracytoplasmic function (ECF) sigma factors are a diverse group of alternative sigma factors that enable bacteria to respond to external stimuli by redirecting RNA polymerase to specific promoters. oup.comnih.gov In Streptomyces avermitilis, the ECF sigma factor σ²⁵ has been identified as a crucial regulator that differentially controls the production of Oligomycin A and another major antibiotic, avermectin. nih.govoup.com

Research involving gene deletion, complementation, and overexpression has demonstrated that σ²⁵ functions as a positive regulator for oligomycin biosynthesis while simultaneously acting as a negative regulator for avermectin production. nih.govresearchgate.net The mechanism of this differential regulation involves its interaction with the pathway-specific activator genes for each antibiotic. nih.gov σ²⁵ directly promotes oligomycin production by binding to the promoter and activating the transcription of olmRI, the pathway-specific activator gene within the oligomycin biosynthetic gene cluster. nih.govresearchgate.net Conversely, it indirectly inhibits avermectin biosynthesis by negatively affecting the transcription of aveR, the activator gene for the avermectin cluster. nih.gov This dual-function role highlights a sophisticated mechanism for prioritizing the synthesis of one secondary metabolite over another. nih.govmdpi.com Furthermore, studies have shown that σ²⁵ also initiates its own transcription, creating a positive feedback loop. nih.gov

Influence of Two-Component Systems (e.g., SmrAB) on Gene Expression

Two-component systems (TCSs) are a primary means by which bacteria sense and respond to environmental changes. nih.gov A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. researchgate.netnih.gov The regulatory pathway governing Oligomycin A production involves a critical TCS, designated SmrAB, which directly influences the activity of the σ²⁵ sigma factor. nih.gov

The genes encoding this system, smrA (response regulator) and smrB (sensor kinase), are located immediately upstream of the sig25 gene (which encodes σ²⁵) and are transcribed divergently. nih.gov Experimental evidence has established that the SmrAB system positively regulates the expression of σ²⁵. The response regulator, SmrA, directly binds to the promoter region of sig25 to activate its transcription. nih.govresearchgate.net DNase I footprinting assays have precisely identified the SmrA-binding sites, revealing two direct repeat sequences (CTGTGA-n5-CTGTGA) that are essential for this interaction. nih.govresearchgate.net

The functional linkage between SmrAB and σ²⁵ is further confirmed by gene deletion experiments. The deletion of the smrAB genes results in a phenotype similar to that of the sig25 deletion mutant, with a corresponding decrease in Oligomycin A production. nih.govproquest.com This indicates that SmrAB and σ²⁵ operate in the same signaling cascade to control antibiotic biosynthesis. nih.gov This ECF σ factor-TCS signal transduction system provides a clear pathway for environmental signals to be transduced to the genetic machinery responsible for producing Oligomycin A. nih.govresearchgate.net

Research Findings on Regulatory Elements

The following table summarizes the functions of the key regulatory proteins involved in Oligomycin A biosynthesis in Streptomyces avermitilis and the observed effects of their genetic manipulation.

| Gene/Protein | Type | Function | Effect of Deletion on Oligomycin A Production | Effect of Overexpression on Oligomycin A Production | Target Gene(s) |

| σ²⁵ (sig25) | ECF Sigma Factor | Positive regulator of oligomycin biosynthesis; Negative regulator of avermectin biosynthesis. nih.gov | Decreased Production nih.gov | Increased Production nih.gov | olmRI (activates), aveR (inhibits), sig25 (activates) nih.gov |

| SmrA | Response Regulator | Activates the transcription of the sig25 gene. nih.gov | Decreased Production nih.gov | Not explicitly detailed | sig25 promoter nih.govresearchgate.net |

| SmrB | Sensor Kinase | Senses external signals to phosphorylate SmrA (putative). nih.gov | Decreased Production nih.gov | Not explicitly detailed | SmrA (putative) |

| OlmRI | Pathway-Specific Activator | Directly activates the oligomycin biosynthetic genes. nih.govresearchgate.net | Abolished Production | Increased Production | olm gene cluster nih.gov |

Molecular Mechanism of Action of Oligomycin a

Inhibition of Mitochondrial F1F0 ATP Synthase

Oligomycin (B223565) A exerts its inhibitory effect by directly targeting the F1F0 ATP synthase, a multi-subunit enzyme complex embedded in the inner mitochondrial membrane responsible for the synthesis of ATP. toku-e.comnih.govselleckchem.com This inhibition disrupts the crucial process of coupling proton translocation to ATP production. mdpi.comnih.gov

Oligomycin A specifically binds to the F0 portion of the ATP synthase, which functions as a proton channel. wikipedia.orgselleckchem.comapexbt.comagscientific.com This binding event physically obstructs the flow of protons through the channel, a critical step for the rotational catalysis mechanism of ATP synthesis. toku-e.comresearchgate.netresearchgate.net The binding site is located on the c-ring of the F0 subunit, a structure composed of multiple identical protein subunits. nih.govpnas.org High-resolution crystal structures have revealed that oligomycin binds to the surface of the c10 ring in yeast mitochondrial ATP synthase, making contact with two adjacent c-subunits. researchgate.netpnas.orgnih.gov This interaction effectively locks the c-ring, preventing its rotation and thereby halting proton translocation. nih.gov

The binding of Oligomycin A to the c-ring of the F0 subunit involves specific amino acid residues. nih.govpnas.org In yeast, key residues that interact directly with oligomycin include Leu53, Ala56, Leu57, and Phe64. pnas.org A crucial interaction involves the essential carboxyl side chain of Glu59, which is critical for proton translocation. nih.govpnas.orgnih.gov This glutamate (B1630785) residue forms a hydrogen bond with oligomycin via a bridging water molecule, effectively shielding it from the aqueous environment of the proton half-channel. nih.govpnas.orgnih.gov The remaining interactions between oligomycin and the c-subunit are primarily hydrophobic van der Waals forces. nih.govnih.gov

Significantly, the amino acid residues that constitute the oligomycin-binding site are highly conserved across different species, from yeast to humans. toku-e.comnih.govresearchgate.netpnas.orgnih.gov This high degree of conservation explains the broad effectiveness of oligomycin as an inhibitor of mitochondrial ATP synthase in various eukaryotic organisms. pnas.orgnih.gov In contrast, the corresponding residues in bacterial ATP synthase are significantly different, which accounts for the differential sensitivity of mitochondrial and bacterial enzymes to oligomycin. nih.govpnas.org

By blocking the proton channel of the F0 subunit, Oligomycin A directly inhibits the translocation of protons from the intermembrane space back into the mitochondrial matrix. toku-e.comnih.govresearchgate.net This cessation of proton flow has a direct impact on the inner mitochondrial membrane potential. The continued pumping of protons by the electron transport chain, without their re-entry through ATP synthase, leads to a buildup of protons in the intermembrane space, resulting in hyperpolarization of the inner mitochondrial membrane. toku-e.comresearchgate.net

Functional Impact on Oxidative Phosphorylation

The primary function of the proton gradient generated by the electron transport chain is to drive the synthesis of ATP by ATP synthase. mdpi.comlibretexts.org Oligomycin A, by blocking the proton channel, effectively uncouples this process. nih.govresearchgate.net Although the electron transport chain may continue to pump protons, the energy stored in the resulting electrochemical gradient cannot be utilized for ATP synthesis. wikipedia.orgselleckchem.com This leads to a significant reduction or complete cessation of mitochondrial ATP production. toku-e.comapexbt.com The sensitivity of ATP hydrolysis to oligomycin is often used as a measure of the functional coupling between the F1 and F0 domains of the ATP synthase. mdpi.comunibo.it

The inhibition of ATP synthesis by Oligomycin A leads to a significant reduction in the rate of electron flow through the mitochondrial electron transport chain. wikipedia.orgselleckchem.com This is a consequence of the tight coupling between electron transport and ATP synthesis; as the proton gradient builds up and is not dissipated by ATP synthase, it creates a backpressure that slows down the pumping of protons and, consequently, the flow of electrons. agscientific.comphysiology.org However, electron flow is not completely halted due to a phenomenon known as proton leak or mitochondrial uncoupling, where protons can re-enter the matrix through alternative pathways, partially dissipating the proton gradient. wikipedia.orgselleckchem.com

Induction of Mitochondrial Proton Leak

Oligomycin A, a macrolide produced by Streptomyces, is primarily recognized as a potent inhibitor of mitochondrial F1Fo-ATP synthase. selleckchem.comrndsystems.comtoku-e.com Its classical mechanism of action involves binding to the Fo subunit, thereby blocking the proton channel necessary for the phosphorylation of ADP to ATP. selleckchem.comtoku-e.comwikipedia.org This inhibition of ATP synthesis leads to a significant reduction in electron flow through the electron transport chain and a corresponding decrease in oxygen consumption. selleckchem.comwikipedia.org However, a more complex consequence of oligomycin treatment is the subsequent induction of a mitochondrial proton leak, a process where protons re-enter the mitochondrial matrix without passing through ATP synthase, thus uncoupling respiration from ATP production. wikipedia.orgresearchgate.netnih.gov

While the initial response to oligomycin is the inhibition of phosphorylating respiration, research has shown that this can be followed by a stimulation of oxygen consumption. researchgate.net This recovery of oxygen uptake to near-baseline levels, in the continued presence of ATP synthase inhibition, is evidence of an induced proton uncoupling. researchgate.netnih.gov This phenomenon has been observed to be particularly rapid and pronounced in HepG2 cells and also occurs over longer periods in H1299 cells. researchgate.netnih.gov The induced proton fluxes tend to plateau at oligomycin concentrations between 0.25 and 5 μM. researchgate.netnih.gov

The mechanism behind this induced leak is distinct from other known uncoupling pathways. It is not mediated by the opening of the classical mitochondrial permeability transition pore (PTP), as the effect is insensitive to the PTP inhibitor, Cyclosporin A. researchgate.net Furthermore, the involvement of uncoupling proteins (UCPs) appears unlikely; for instance, the UCP2 inhibitor Genipin was found to have no effect on proton leak in permeabilized aged cardiomyocytes. elifesciences.org

Interestingly, the uncoupling effect appears to be regulated by ATP levels. The proton leak can be reversed by the addition of glucose, which restores ATP synthesis via glycolysis. researchgate.netnih.gov Moreover, the adenine (B156593) nucleotide translocase (ANT) inhibitor, bongkrekic acid, can prevent the uncoupling if it is administered before oligomycin, an action attributed to the maintenance of mitochondrial ATP levels. researchgate.netnih.gov This suggests that the uncoupling activity induced by oligomycin is itself inhibited by ATP. researchgate.net

Paradoxically, under certain conditions, such as in damaged or already uncoupled mitochondria, low concentrations of oligomycin have been shown to decrease proton leakage. pnas.org This suggests that oligomycin may bind preferentially to compromised ATP synthase complexes, effectively plugging the existing proton leak and thereby allowing undamaged synthase complexes to function more efficiently. pnas.org

Detailed Research Findings on Oligomycin A-Induced Proton Leak

The following table summarizes key experimental findings related to the induction of mitochondrial proton leak by Oligomycin A.

| Experimental Model | Key Observation | Interpretation/Conclusion |

| HepG2 and H1299 cells | After initial inhibition, O₂ uptake recovered to near-baseline levels in the presence of Oligomycin (0.25–5 μM). researchgate.netnih.gov | Oligomycin induces a proton uncoupling (leak) subsequent to the inhibition of ATP synthase. researchgate.netnih.gov |

| HepG2 cells | The induced proton leak was not sensitive to Cyclosporin A. researchgate.net | The mechanism is independent of the mitochondrial permeability transition pore (PTP). researchgate.net |

| HepG2 cells | The addition of glucose reversed the uncoupling; pre-treatment with Bongkrekic Acid prevented it. researchgate.netnih.gov | The induced leak is inhibited by ATP, as restoring ATP (via glycolysis) or maintaining it (via ANT inhibition) negates the effect. researchgate.net |

| Aged rat cardiomyocytes | The ATPase inhibitor Oligomycin A (1 μM) failed to inhibit the existing proton leak. elifesciences.org | In this model of age-related mitochondrial dysfunction, the proton leak source was not the ATP synthase itself. elifesciences.org |

| Damaged submitochondrial particles | At low concentrations, Oligomycin increased the phosphorylation capacity of previously uncoupled particles. pnas.org | Oligomycin can paradoxically prevent proton leak by binding to and sealing damaged ATP synthase complexes. pnas.org |

Cellular and Subcellular Impact of Oligomycin a

Effects on Cellular Bioenergetics and Metabolic Pathways

Dynamics of Mitochondrial Respiration and Oxygen Consumption

Oligomycin (B223565) A directly targets the F₀ subunit of ATP synthase, blocking the proton channel essential for the conversion of ADP to ATP. This inhibition of oxidative phosphorylation significantly curtails the electron flow through the electron transport chain (ETC). apexbt.com Consequently, a dramatic reduction in mitochondrial respiration and oxygen consumption is observed. apexbt.comincyton.com Studies have demonstrated that treatment with Oligomycin A can decrease oxygen consumption by as much as 94%, highlighting the central role of mitochondria in cellular oxygen utilization. apexbt.com The remaining oxygen consumption in the presence of Oligomycin A is attributed to processes such as proton leak across the mitochondrial membrane and the formation of reactive oxygen species. plos.orgportlandpress.com

Induction of Glycolysis and Metabolic Reprogramming

In response to the suppression of mitochondrial ATP production by Oligomycin A, cells undergo a significant metabolic shift towards glycolysis to maintain energy homeostasis. mdpi.comnih.gov This compensatory increase in glycolytic flux is a critical survival mechanism. mdpi.comnih.gov Research has shown that inhibiting oxidative phosphorylation with Oligomycin A induces a notable increase in the extracellular acidification rate (ECAR), a key indicator of glycolysis. nih.govresearchgate.net This metabolic reprogramming occurs without the activation of hypoxia-inducible factor-1α (HIF-1α), a key regulator in hypoxic conditions, indicating a distinct mechanism of glycolytic induction. nih.gov The switch towards a glycolysis-dependent metabolism is further evidenced by increased glucose transporter expression, such as GLUT1, facilitating greater glucose uptake to fuel the heightened glycolytic rate. researchgate.net This adaptation allows cells to generate ATP through substrate-level phosphorylation in the cytoplasm, partially compensating for the loss of ATP from oxidative phosphorylation. nih.gov

Regulation of Cellular ATP Homeostasis and Energy Stress Responses

The inhibition of mitochondrial ATP synthesis by Oligomycin A creates a state of cellular energy stress. nih.gov In cells that are highly dependent on oxidative phosphorylation, this can lead to an initial drop in cellular ATP levels. nih.govnih.gov However, many cell types can restore their ATP levels through the sustained elevation of glycolysis. nih.govnih.gov This demonstrates a remarkable cellular plasticity in maintaining energy homeostasis.

The energy stress induced by Oligomycin A often triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance. nih.gov AMPK activation, however, can be transient. nih.govnih.gov Even after AMPK activation subsides, cells can continue to exhibit signs of energy stress, such as the phosphorylation of acetyl-CoA carboxylase (ACC), and maintain elevated glycolysis to preserve cellular ATP levels. nih.gov This suggests the existence of additional, yet to be fully identified, regulatory mechanisms that allow cells to survive and grow under persistent inhibition of oxidative phosphorylation. nih.gov

Influence on Cellular Processes and Cell Fate

Modulation of Apoptosis Induction

The role of Oligomycin A in apoptosis is complex and appears to be context-dependent. Some studies report that Oligomycin A can enhance apoptosis induced by other agents. For instance, it has been shown to increase the apoptotic effects of TRAIL (TNF-related apoptosis-inducing ligand) in cancer cells. nih.govsnu.ac.kr This sensitization is linked to the upregulation of death receptor 5 (DR5). nih.govsnu.ac.kr Furthermore, in combination with oncolytic reovirus, Oligomycin A has been found to enhance the kinetics of caspase-dependent apoptosis. aacrjournals.org

Conversely, there are reports of Oligomycin A having an anti-apoptotic effect, particularly in suppressing TNF-induced apoptosis. apexbt.com The inhibition of mitochondrial ATP synthesis by Oligomycin A can influence apoptosis, as the process of programmed cell death is itself energy-dependent. rupress.org However, studies suggest that glycolytic ATP is sufficient to drive apoptosis induced by endoplasmic reticulum stress, and inhibiting mitochondrial ATP synthesis with Oligomycin A does not necessarily prevent it. rupress.org

Activation of Endoplasmic Reticulum (ER) Stress Signaling

Oligomycin A has been shown to induce endoplasmic reticulum (ER) stress. nih.govplos.orgresearchgate.net The disruption of mitochondrial function by Oligomycin A can lead to an increase in ER stress proteins such as GRP78 and CHOP. plos.orgresearchgate.netnih.govresearchgate.net This ER stress response can, in turn, trigger various downstream signaling pathways.

One significant consequence of Oligomycin A-induced ER stress is the activation of the inositol-requiring enzyme 1 (IRE1) signaling pathway, which leads to the splicing of X-binding protein 1 (XBP1) and subsequent expression of CHOP. nih.gov CHOP, a key transcription factor in ER stress-mediated apoptosis, can then upregulate the expression of pro-apoptotic proteins like DR5, sensitizing cells to apoptosis. nih.gov Therefore, the activation of ER stress by Oligomycin A represents a crucial link between mitochondrial dysfunction and the induction of cell death pathways.

Impact on Cell Proliferation and Growth

Oligomycin A, a potent inhibitor of ATP synthase, demonstrates significant effects on cell proliferation and growth across various cell types, primarily by disrupting cellular energy metabolism. In studies involving cancer cell lines, Oligomycin A has been shown to decrease cell growth and viability. tandfonline.com For instance, in Jurkat leukemia cells, treatment with Oligomycin A led to a reduction in cell proliferation. tandfonline.comresearchgate.net Similarly, in OXPHOS-dependent cancer cells, Oligomycin A inhibits cell growth, although this occurs without a corresponding increase in cell death. nih.gov The growth inhibitory effect is proportional to the cell's reliance on oxidative phosphorylation for energy. nih.gov Research on 60 human cancer cell lines from the National Cancer Institute revealed Oligomycin A to be among the top 0.1% most selective cytotoxic agents out of 37,000 molecules tested. apexbt.com

The mechanism behind this growth inhibition is linked to the suppression of oxidative phosphorylation. Oligomycin A at a concentration of 100 ng/ml can completely inhibit OXPHOS activity within an hour in cancer cells. nih.govapexbt.com This inhibition of ATP synthesis is a key factor in its anti-proliferative effects. tandfonline.com While some cancer cells can adapt to this by increasing glycolysis, their growth remains inhibited. nih.gov

Table 1: Effect of Oligomycin A on Cell Proliferation and Viability

| Cell Line | Observation | Reference |

| Jurkat (leukemic lymphocytes) | Decreased cell growth and viability. | tandfonline.com |

| OXPHOS-dependent cancer cells | Cell growth is inhibited without an increase in cell death. | nih.gov |

| HeLa carcinoma cells | Strong suppression of cell respiration, which is tightly coupled to ATP synthesis. | apexbt.com |

Regulation of Cell Migration and Invasion

Oligomycin A has been shown to influence cell migration and invasion, key processes in cancer metastasis. In breast cancer cells, Oligomycin A treatment resulted in a 40% reduction in F-actin polymerization, which is crucial for the formation of lamellipodia, the protrusive structures that drive cell movement. nih.govresearchgate.net This disruption of the cytoskeleton partially impairs cell migration and invasion. nih.govresearchgate.net

Conversely, in some lung cancer cell lines (H1793, H23, and A549), Oligomycin A has been observed to induce a mesenchymal-like morphology and promote cell migration and invasion. spandidos-publications.comnih.gov This is accompanied by a downregulation of the epithelial marker E-cadherin and an upregulation of mesenchymal markers such as Vimentin, Snail, and Slug, suggesting an induction of the epithelial-to-mesenchymal transition (EMT). spandidos-publications.comnih.gov For example, in A549 lung cancer cells, Oligomycin A treatment increased migration by 1.5-fold and invasion by 4.25-fold. spandidos-publications.com This effect is linked to the activation of AKT and AMPK signaling pathways. spandidos-publications.com

Table 2: Effects of Oligomycin A on Cell Migration and Invasion

| Cell Type | Effect | Mechanism | Reference |

| MDA-MB-231 (Breast Cancer) | Reduced migration and invasion. | 40% reduction in F-actin polymerization, inhibiting lamellipodia formation. | nih.govresearchgate.net |

| A549 (Lung Cancer) | Increased migration (1.5-fold) and invasion (4.25-fold). | Induction of EMT via activation of AKT and AMPK pathways. | spandidos-publications.com |

| H1793, H23 (Lung Cancer) | Induced mesenchymal-like features, promoting migration. | Downregulation of E-cadherin and upregulation of Vimentin, Snail, and Slug. | spandidos-publications.comnih.gov |

Effects on Cell Cycle Progression (e.g., G1-phase arrest)

Oligomycin A has been demonstrated to affect cell cycle progression, often leading to arrest in the G1 phase. researchgate.net This effect is primarily attributed to the disruption of mitochondrial ATP synthesis, which is crucial for cell cycle transitions. oup.com In HeLa cells, treatment with Oligomycin A suppressed the expression of cyclin D1 and cyclin B1, key regulators of the cell cycle, leading to a blockage in cell cycle progression. oup.comnih.gov The reduction in cyclin D1 expression is a critical factor in the observed G1 phase arrest. oup.com

Studies have shown that inhibition of mitochondrial F₀F₁ ATP synthase by Oligomycin A leads to ATP deprivation, which is sensed during the G1 phase, contributing to cell cycle arrest. oup.com However, some studies have noted that in certain cell lines, Oligomycin A treatment did not cause an accumulation of cells in the G1 phase, suggesting that the effects can be cell-type specific. life-science-alliance.org For instance, in ρ+ yeast cells, oligomycin did not induce G1 arrest. life-science-alliance.org

Table 3: Impact of Oligomycin A on Cell Cycle Progression

| Cell Line | Effect | Mechanism | Reference |

| HeLa | Blocked cell cycle progression, G1 phase arrest. | Suppressed expression of cyclin D1 and cyclin B1. | oup.comnih.gov |

| General | G1-phase arrest. | Inhibition of mitochondrial Complex V (ATP synthase). | researchgate.net |

| ρ+ yeast cells | No accumulation of cells in the G1 phase. | Not specified. | life-science-alliance.org |

Inhibition of Adipogenesis

Oligomycin A has been shown to inhibit the differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis. In 3T3-L1 preadipocytes, Oligomycin A inhibits ATP-dependent adipogenesis. abcam.com This inhibition is visually confirmed by a reduction in lipid droplet accumulation, as seen with Oil Red O staining. abcam.com

Furthermore, in the context of Graves' orbitopathy, where fatty acid uptake drives adipogenesis, Oligomycin A was found to diminish this process in orbital fibroblasts. oup.comnih.gov This suggests that mitochondrial ATP production is essential for fatty acid-driven adipogenesis. oup.comnih.gov Conversely, one study on differentiated 3T3-L1 adipocytes reported that oligomycin treatment led to an upregulation of intracellular lipid accumulation, indicating a more complex role in lipid metabolism post-differentiation. mdpi.com

Table 4: Oligomycin A's Effect on Adipogenesis

| Cell Model | Effect | Key Finding | Reference |

| 3T3-L1 preadipocytes | Inhibits adipocyte differentiation. | ATP-dependent process is blocked. | abcam.com |

| Orbital Fibroblasts (Graves' Orbitopathy) | Diminished fatty acid-uptake-driven adipogenesis. | Highlights the role of mitochondrial OXPHOS in adipogenesis. | oup.comnih.gov |

| Differentiated 3T3-L1 adipocytes | Upregulated intracellular lipid accumulation. | Suggests a different role in mature adipocytes. | mdpi.com |

Interactions with Intracellular Signaling Cascades

AMP-activated Protein Kinase (AMPK) Activation and Downstream Signaling

Oligomycin A, by inhibiting ATP synthesis, causes cellular energy stress, which leads to the activation of AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status. nih.govmdpi.com In OXPHOS-dependent cancer cells, Oligomycin A induces a transient activation of AMPK within the first couple of hours of treatment. nih.gov This activation is marked by the phosphorylation of AMPK at Thr172. nih.gov

Activated AMPK, in turn, phosphorylates its downstream targets. A key substrate is acetyl-CoA carboxylase (ACC), which is inactivated upon phosphorylation at Ser79. nih.gov This inactivation shifts metabolism away from fatty acid synthesis and towards fatty acid oxidation to generate ATP. nih.gov Even after the initial transient AMPK activation subsides, the phosphorylation of ACC can persist. nih.gov In some LKB1-null cancer cells, however, Oligomycin A does not lead to AMPK activation, indicating that the cellular context is important. nih.gov In lung cancer cells, the activation of AMPK by Oligomycin A is implicated in the induction of cell migration and invasion. spandidos-publications.com

Modulation of PI3K/AKT/mTOR and S6 Kinase Pathways

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. scientificarchives.com Oligomycin A has been shown to modulate this pathway, often in conjunction with its effects on AMPK. AMPK activation can lead to the inhibition of the mTOR complex 1 (mTORC1), a downstream effector of the PI3K/AKT pathway. unc.edu This inhibition can attenuate protein synthesis. unc.edu

In lung cancer cells, Oligomycin A induces the phosphorylation and activation of AKT, which, along with AMPK activation, promotes cell migration and invasion. spandidos-publications.com Conversely, in colorectal cancer cells, blocking the AMPK/mTOR pathway with Oligomycin A and rapamycin (B549165) led to a significant decrease in ATP levels and cell proliferation, particularly in cells overexpressing MTERF1. mdpi.com This indicates that the effect of Oligomycin A on the PI3K/AKT/mTOR pathway can be complex and may depend on the specific cellular background and other signaling inputs. mdpi.com The mTOR pathway, culminating in the phosphorylation of S6 Kinase (S6K), is a critical component in cellular protection and survival, and its modulation by agents like Oligomycin A can have significant consequences for cell fate. nih.gov

Oligomycin A-Induced Epigenetic Modifications (in vitro studies)

In vitro studies, particularly in the context of bovine oocyte maturation, have revealed that Oligomycin A can induce significant epigenetic changes. nih.gov These modifications highlight a direct link between mitochondrial ATP production and the epigenetic programming of oocytes and early embryos. nih.govle.ac.uk

Exposure of bovine oocytes to Oligomycin A during in vitro maturation (IVM) leads to distinct changes in global DNA methylation (5-methylcytosine or 5mC) patterns. nih.govle.ac.uk In mature (MII) oocytes, Oligomycin A treatment caused a 9.8% decrease in global 5mC levels compared to controls. nih.govle.ac.ukuea.ac.uk

Conversely, this initial hypomethylation was followed by a significant increase in DNA methylation in the subsequent developmental stages. le.ac.uk Zygotes that developed from the Oligomycin A-exposed oocytes showed a 22.3% increase in 5mC levels. nih.govle.ac.ukuea.ac.uk This trend continued into the morula stage, which exhibited a 10.3% increase in global DNA methylation. nih.govle.ac.ukuea.ac.uk These findings demonstrate that a temporary, ATP-dependent disruption during oocyte maturation has lasting consequences on the DNA methylation patterns of the resulting embryo. le.ac.uk

Table 1: Effect of Oligomycin A on Global DNA Methylation (5mC) in Bovine Oocytes and Embryos

| Developmental Stage | Change in Global DNA Methylation (5mC) vs. Control |

| MII Oocyte | ▼ 9.8% nih.govle.ac.ukuea.ac.uk |

| Zygote | ▲ 22.3% nih.govle.ac.ukuea.ac.uk |

| Morula | ▲ 10.3% nih.govle.ac.ukuea.ac.uk |

Alongside DNA methylation, Oligomycin A exposure during oocyte maturation also alters key histone modifications. nih.gov In MII oocytes, a 9.4% increase in global histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) was observed. nih.govuea.ac.uk

Following fertilization, the resulting zygotes displayed a 17.3% increase in histone H3 lysine 9 acetylation (H3K9ac), while H3K9me2 levels were not significantly affected at this stage. nih.govuea.ac.uk However, by the morula stage, there were no significant differences detected in either H3K9ac or H3K9me2 levels between the treated and control groups. nih.govuea.ac.uk These dynamic changes in histone marks further illustrate the sensitivity of the embryonic epigenome to metabolic perturbations during oocyte development. nih.gov

Table 2: Effect of Oligomycin A on Histone Modifications in Bovine Oocytes and Embryos

| Developmental Stage | Change in Histone H3K9me2 vs. Control | Change in Histone H3K9ac vs. Control |

| MII Oocyte | ▲ 9.4% nih.govuea.ac.uk | Not Assessed |

| Zygote | No significant effect nih.govuea.ac.uk | ▲ 17.3% nih.govuea.ac.uk |

| Morula | No significant effect nih.govuea.ac.uk | No significant effect nih.govuea.ac.uk |

The epigenetic alterations induced by Oligomycin A are associated with tangible consequences for oocyte maturation and subsequent embryonic development. The inhibition of ATP synthase by Oligomycin A during IVM resulted in a significant 34.6% reduction in the mitochondrial ATP production rate in MII oocytes. nih.govuea.ac.uk This energy deficit during a critical developmental window led to a 7.6% decrease in the embryo cleavage rate 48 hours after insemination. nih.govuea.ac.uk Furthermore, the apoptotic cell index in blastocysts that developed from these oocytes was significantly elevated, showing a 41.1% increase compared to controls. nih.govuea.ac.uk These findings establish a clear link between oocyte mitochondrial ATP production, epigenetic programming, and developmental competence. nih.govuea.ac.uk

Oligomycin a As a Research Tool in Bioenergetics and Cell Biology

Methodological Applications in Mitochondrial Function Analysis

Oligomycin (B223565) A's primary mechanism of action is the inhibition of the F1Fo-ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation (OXPHOS). selleckchem.com By blocking the proton channel (Fo subunit) of this enzyme, Oligomycin A effectively halts the synthesis of ATP from ADP and inorganic phosphate. wikipedia.orgselleckchem.com This precise inhibition allows researchers to probe various aspects of mitochondrial respiration.

Quantification of ATP-linked Respiration and Basal Oxygen Consumption Rate

The basal oxygen consumption rate (OCR) of a cell represents the sum of oxygen used for ATP synthesis and other processes. By adding Oligomycin A, researchers can specifically block the portion of respiration dedicated to ATP production. plos.org The resulting decrease in OCR provides a direct measure of ATP-linked respiration. plos.orgdiacomp.org The remaining oxygen consumption after Oligomycin A treatment is attributed to non-ATP-linked processes, primarily proton leak. plos.orgplos.org This methodological approach is fundamental in cellular respirometry assays, often conducted using extracellular flux analyzers. researchgate.netplos.orgnih.gov

For instance, in studies of various cancer cell lines, the addition of Oligomycin A leads to a significant drop in OCR, quantifying the reliance of these cells on mitochondrial ATP production. apexbt.comresearchgate.net Similarly, in developmental biology research, this technique has been used to determine the changing contributions of ATP-linked respiration throughout zebrafish embryonic development. plos.org

Determination of Proton Leak Rate

Proton leak refers to the passage of protons across the inner mitochondrial membrane that does not result in ATP synthesis. wikipedia.orgnih.gov This "uncoupling" of respiration from phosphorylation is a significant component of cellular energy expenditure. The OCR that persists after the addition of Oligomycin A is largely representative of the proton leak. plos.orgnih.govnih.gov By subtracting the non-mitochondrial respiration (measured after the addition of electron transport chain inhibitors like rotenone (B1679576) and antimycin A), a more precise calculation of the proton leak can be obtained. plos.orgplos.org

This method has been instrumental in studying the role of proton leak in various physiological and pathological states, including aging and obesity. nih.gov For example, research has shown that proton leak is greater in liver mitochondria from obese mice compared to their lean counterparts. nih.gov The ability to quantify proton leak using Oligomycin A provides a crucial window into mitochondrial efficiency and its implications for cellular health. nih.gov

Utilization in Mitochondrial Stress Tests and Bioenergetic Profiling

Oligomycin A is a key component of the "mitochondrial stress test," a widely used assay to assess mitochondrial function in real-time. researchgate.netnih.govnih.gov This test involves the sequential injection of Oligomycin A, a mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and electron transport chain inhibitors such as rotenone and antimycin A. researchgate.netnih.gov

The data generated from this test allows for the calculation of several key parameters of mitochondrial function:

Basal Respiration: The initial OCR before any additions. nih.gov

ATP-Linked Respiration: The decrease in OCR after Oligomycin A injection. plos.org

Proton Leak: The OCR remaining after Oligomycin A treatment. plos.org

Maximal Respiration: The peak OCR achieved after the addition of an uncoupler like FCCP. nih.govnih.gov

Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. plos.orgnih.gov

This comprehensive bioenergetic profile provides a snapshot of a cell's metabolic phenotype, revealing whether it is more reliant on oxidative phosphorylation or glycolysis. plos.org Mitochondrial stress tests have been applied across numerous research areas, from cancer biology to neurodegenerative disease, to understand how mitochondrial function is altered in different cell types and disease states. plos.orgresearchgate.netelifesciences.org

Table 1: Key Parameters of a Mitochondrial Stress Test

| Parameter | Description | How Oligomycin A is Used in Measurement |

| Basal Respiration | The baseline oxygen consumption rate of the cells. | Measured before the addition of Oligomycin A. |

| ATP-Linked Respiration | The portion of basal respiration used to generate ATP. | Calculated as the difference between basal respiration and the OCR after Oligomycin A addition. plos.org |

| Proton Leak | Respiration that is not coupled to ATP synthesis. | The remaining OCR after the inhibition of ATP synthase by Oligomycin A. plos.org |

| Maximal Respiration | The maximum rate of respiration the cell can achieve. | Measured after the addition of an uncoupler, following the Oligomycin A step. nih.gov |

| Spare Respiratory Capacity | The cell's ability to respond to an energetic challenge. | Calculated as the difference between maximal respiration and basal respiration. plos.org |

Measurement of Cellular Respiratory Control Ratio (RCR)

The respiratory control ratio (RCR) is a measure of the tightness of coupling between respiration and ATP synthesis. nih.gov In intact cells, an apparent RCR can be calculated by taking the ratio of maximal, uncoupled respiration (after FCCP addition) to the proton leak respiration (after Oligomycin A addition). nih.govnih.gov A high RCR indicates that the mitochondria are well-coupled and efficiently producing ATP. Conversely, a low RCR can signify mitochondrial dysfunction. nih.gov The use of Oligomycin A is essential for this calculation as it isolates the leak respiration component. nih.gov

Investigation of Bioenergetic Adaptation Mechanisms

Cells exhibit remarkable plasticity in their energy metabolism, adapting to various stresses and nutrient availability. Oligomycin A is a powerful tool to study these bioenergetic adaptation mechanisms. By inhibiting oxidative phosphorylation, researchers can observe how cells compensate to maintain energy homeostasis.

A key adaptive response to Oligomycin A-induced OXPHOS inhibition is an increase in glycolysis. nih.govnih.gov Studies in cancer cells have shown that upon treatment with Oligomycin A, cells can upregulate their glycolytic rate to compensate for the loss of mitochondrial ATP production. nih.govnih.govresearchgate.net This "glycolytic switch" is a hallmark of many cancer types and a critical survival mechanism.

For example, research has demonstrated that in some cancer cell lines, a 1-hour treatment with Oligomycin A can completely inhibit OXPHOS, leading to a significant increase in glycolysis within 6 hours. nih.govnih.gov This adaptation allows the cells to restore their cellular ATP levels. nih.gov Interestingly, this adaptation can occur without the activation of hypoxia-inducible factor (HIF-1α), a key regulator of the hypoxic response, suggesting the existence of alternative regulatory pathways for metabolic reprogramming. nih.govresearchgate.net

Dissection of Metabolic Pathways in Cellular Systems

Oligomycin A's specific inhibitory effect allows for the dissection of the interplay between different metabolic pathways. By blocking the final step of oxidative phosphorylation, researchers can investigate the upstream and downstream consequences on other metabolic networks.

For instance, inhibiting ATP synthase with Oligomycin A can lead to the accumulation of upstream metabolites in the tricarboxylic acid (TCA) cycle and affect the redox state of the cell, specifically the NADH/NAD+ ratio. elifesciences.org This can have far-reaching consequences on other pathways that are dependent on these metabolites or cofactors.

In studies of familial amyotrophic lateral sclerosis (ALS), for example, Oligomycin A has been used to probe the metabolic reprogramming that occurs in neurons. nih.gov Furthermore, in the context of acute promyelocytic leukemia, Oligomycin A has been employed to analyze the metabolic shifts that occur during cellular differentiation. mdpi.com By creating a specific metabolic block, Oligomycin A helps to unravel the complex web of interconnected metabolic pathways and their regulation in both healthy and diseased cells. mdpi.comacs.org

Application in Studies of Drug Resistance Mechanisms (e.g., 5-Fluorouracil resistance)

Oligomycin A, a potent inhibitor of mitochondrial ATP synthase, serves as a critical research tool for investigating the bioenergetic underpinnings of drug resistance in cancer cells, particularly in the context of 5-Fluorouracil (5-FU). Research has revealed that a subset of cancer cells develops resistance to 5-FU by shifting its metabolic profile towards a greater reliance on oxidative phosphorylation (OXPHOS). oncotarget.commdpi.com This metabolic reprogramming makes them particularly vulnerable to inhibitors of mitochondrial respiration, and Oligomycin A is employed to probe this dependency.

Studies on colorectal cancer (CRC) cells have shown that variants resistant to 5-FU exhibit a downregulation of subunits in the mitochondrial F1F0-ATP synthase complex, leading to decreased ATP synthase activity. nih.govnih.gov The application of Oligomycin A in these models helps to elucidate the consequences of further ATP synthase inhibition. For instance, in 5-FU-resistant cells, which are characterized by this altered bioenergetic state, the addition of Oligomycin A can paradoxically antagonize the cytotoxic effects of 5-FU. nih.govnih.gov This highlights the complex role that mitochondrial bioenergetics plays in mediating chemotherapy resistance.

The analysis of the oxygen consumption rate (OCR) in 5-FU-resistant cells using tools like the Seahorse XF Analyzer demonstrates an increased coupling between oxygen consumption and ATP production. oncotarget.com The use of Oligomycin A in these assays is fundamental; by inhibiting ATP synthase, it allows researchers to quantify the proportion of mitochondrial respiration that is directly linked to ATP synthesis. oncotarget.comportlandpress.com This measurement, known as ATP-linked respiration, is often elevated in resistant cells, indicating their addiction to OXPHOS for survival and the acquisition of stem-like characteristics. oncotarget.com The combined treatment with 5-FU and an OXPHOS inhibitor like Oligomycin A has been shown to abolish the spherogenic potential of colon cancer cells and reduce the expression of stemness markers, suggesting a therapeutic strategy to overcome resistance. oncotarget.com

Table 1: Research Findings on Oligomycin A in 5-Fluorouracil Resistance Studies

| Research Focus | Cell Model | Key Findings with Oligomycin A | Reference |

|---|---|---|---|

| Elucidation of Resistance Mechanisms | 5-FU-resistant cancer cells | ATP synthase subunit expression is lower in resistant cells. Oligomycin A antagonizes 5-FU-induced suppression of cell proliferation. | nih.gov |

| Metabolic Shift in Resistant Cells | 5-FU-resistant colon cancer cells | Resistant cells shift toward OXPHOS. Oligomycin A is used to measure increased coupling of oxygen consumption to ATP production, confirming mitochondrial addiction. | oncotarget.com |

| Role of FKBP4 in Respiration and Sensitivity | Colon adenocarcinoma (COAD) cells (HCT116, SW480) | Oligomycin A is used in Mito Stress Tests to show that FKBP4 regulates mitochondrial respiration, which in turn affects 5-FU sensitivity. | life-science-alliance.org |

| Therapeutic Strategy Exploration | Colorectal cancer (CRC) cells (RKO) | Oligomycin A-sensitive respiration is linked to acetate-induced apoptosis, suggesting that targeting OXPHOS could be effective in therapy-resistant cells that rely on respiration. | mdpi.com |

Elucidation of Mitochondrial Dynamics and Morphology

Oligomycin A is an invaluable pharmacological tool for studying the intricate relationship between mitochondrial bioenergetic function and the dynamic morphology of the mitochondrial network. The continuous processes of fission (division) and fusion (merging) that shape mitochondria are intrinsically linked to the cell's metabolic state. By specifically inhibiting F0F1-ATP synthase, Oligomycin A induces a state of bioenergetic stress that triggers observable changes in mitochondrial structure. researchgate.netresearchgate.net

Treatment of various cell types with Oligomycin A typically leads to a rapid alteration in the balance between fission and fusion, often resulting in mitochondrial fragmentation. researchgate.netresearchgate.net This fragmentation is characterized by a shift from long, tubular mitochondrial networks to numerous smaller, punctate organelles. Researchers quantify these morphological changes using high-resolution imaging of cells expressing fluorescent proteins targeted to the mitochondria, followed by analysis of parameters such as mitochondrial length, object count, and aspect ratio. researchgate.netnih.govplos.org For example, in vascular endothelial cells, treatment with Oligomycin A significantly increased the number of mitochondrial objects and decreased their average length, indicating a shift towards fission. researchgate.net

These inhibitor-induced changes help to dissect the signaling pathways that connect metabolic status to the mitochondrial shaping machinery. The inhibition of ATP synthesis by Oligomycin A directly impacts cellular energy levels and the mitochondrial membrane potential, which are known to be critical regulators of fusion and fission proteins like OPA1 and DRP1. researchgate.netfrontiersin.org By observing the morphological consequences of blocking ATP synthase, researchers can infer the importance of ATP production versus mitochondrial membrane potential in maintaining network integrity. researchgate.net Such studies have shown that while membrane potential is a primary driver, ATP synthesis itself is also crucial for maintaining the balance between fusion and fission. researchgate.net

Table 2: Studies on Oligomycin A and Mitochondrial Morphology

| Cell/Organism Model | Experimental Approach | Observed Effect of Oligomycin A | Key Insight | Reference |

|---|---|---|---|---|

| Vascular Endothelial Cells | Confocal imaging of mito-GFP | Increased mitochondrial object count and decreased length (fragmentation). | ATP synthesis is an important factor, secondary to membrane potential, in maintaining the fusion/fission balance. | researchgate.net |

| Human iPSC-derived Cortical Neurons | High-content confocal imaging and feature extraction | Induced a distinct cluster of morphological changes compared to complex I or III inhibitors. | Inhibition of ATP synthase (Complex V) results in a unique morphological signature, distinct from inhibition of other respiratory complexes. | researchgate.net |

| Fibroblast cell line | Imaging of mitoRFP | Causes hyperpolarization by inhibiting ATP synthase activity. Used as a control to define the upper limit of mitochondrial membrane potential. | Oligomycin A is a standard tool for manipulating and scaling mitochondrial membrane potential in imaging studies. | nih.gov |

| Caenorhabditis elegans | Seahorse XFe24 Analyzer and imaging | Used to inhibit ATP synthase to measure ATP-linked respiration. The inhibitor was noted to be only partially effective in the organism. | Demonstrates the use of Oligomycin A in a whole-organism model to dissect mitochondrial respiratory parameters. | plos.org |

Use in Plant-Pathogen Interaction and Antifungal Research

Oligomycin A, a macrolide antibiotic naturally produced by soil-dwelling bacteria of the Streptomyces genus, exhibits potent and broad-spectrum antifungal activity against numerous significant plant pathogens. researchgate.netplos.org Its primary mechanism of action is the inhibition of the F0F1-ATP synthase in the fungal mitochondria, which blocks the proton channel and disrupts the production of ATP, the essential energy currency for cellular processes. researchgate.netplos.org This targeted disruption of mitochondrial metabolism makes Oligomycin A an effective agent for controlling fungal growth and development.

Research has demonstrated the efficacy of Oligomycin A against a wide array of destructive phytopathogenic fungi. In vitro studies have shown that it significantly inhibits the mycelial growth of pathogens such as Magnaporthe oryzae (the causal agent of rice and wheat blast), Botrytis cinerea (grey mold), Phytophthora capsici (Phytophthora blight), and Colletotrichum lagenarium (anthracnose). researchgate.netplos.orgnih.gov

Beyond simply halting mycelial growth, Oligomycin A interferes with key developmental stages of the fungal life cycle that are critical for successful plant infection. It has been shown to completely inhibit the formation of conidia (asexual spores) and prevent the germination of existing conidia. plos.orgnih.govscispace.com Furthermore, for spores that do germinate, Oligomycin A can cause abnormal germ tube formation, induce lysis, and suppress the formation of appressoria—specialized infection structures used by many fungi to penetrate the host plant tissue. plos.orgnih.govscispace.com In greenhouse evaluations, treatment with Oligomycin A has been shown to markedly inhibit the development of diseases like rice blast and Phytophthora blight on their respective host plants, with control efficacies similar to commercial chemical fungicides. researchgate.net

Table 3: Antifungal Activity of Oligomycin A Against Plant Pathogens

| Pathogen Species | Common Disease Name | Observed Inhibitory Effect | Reference |

|---|---|---|---|

| Magnaporthe oryzae (syn. Pyricularia oryzae) | Rice Blast, Wheat Blast | Inhibition of mycelial growth, conidiogenesis, conidial germination, and appressoria formation. | researchgate.netplos.orgnih.govscispace.com |

| Botrytis cinerea | Grey Mold | Inhibition of mycelial growth. | researchgate.netplos.org |

| Phytophthora capsici | Phytophthora Blight | Strong inhibition of mycelial growth; disease control in greenhouse trials. | researchgate.netplos.org |

| Colletotrichum lagenarium | Anthracnose | Inhibition of mycelial growth. | researchgate.netplos.org |

| Cladosporium cucumerinum | Scab | Inhibition of mycelial growth. | researchgate.netplos.org |

| Cylindrocarpon destructans | Root Rot | Inhibition of mycelial growth. | plos.org |

| Plasmopara viticola | Grapevine Downy Mildew | Lysis of zoospores. | nih.gov |

Mechanisms of Resistance to Oligomycin a

Genetic Basis of Resistance in Eukaryotic Models (e.g., Yeast)

The budding yeast Saccharomyces cerevisiae has been an invaluable model organism for elucidating the genetic underpinnings of oligomycin (B223565) resistance. mtholyoke.edu Studies in yeast have revealed that resistance is predominantly conferred by mutations within the mitochondrial DNA (mtDNA) that codes for key subunits of the F0 sector of ATP synthase. mtholyoke.edunih.gov

Resistance to oligomycin in yeast is frequently associated with specific point mutations in the mitochondrial genes OLI1 and OLI2, which encode subunit c (also known as subunit 9) and subunit a (also known as subunit 6) of the F0 proton channel, respectively. nih.govibb.waw.pl These subunits are integral to the proton translocation process that drives ATP synthesis. scientificlabs.ie Mutations in these subunits can directly interfere with the binding of oligomycin to the ATP synthase complex. pnas.org

For instance, several mutations in subunit c have been identified that confer oligomycin resistance. pnas.org Similarly, mutations within the gene for subunit a can also lead to an oligomycin-resistant phenotype. nih.govresearchgate.net It is believed that these mutations in subunit-a may not directly form the oligomycin binding site but rather block the access of the inhibitor to its binding pocket on the c-ring. pnas.orgnih.gov

The mutations in subunits c and a lead to specific structural alterations in the F0 sector of ATP synthase, rendering it insensitive to oligomycin. High-resolution crystal structures of the yeast mitochondrial ATP synthase c-ring bound to oligomycin have provided detailed insights into this mechanism. pnas.orgresearchgate.net Oligomycin binds to a hydrophobic pocket on the surface of the c-ring, making contact with two adjacent subunit-c molecules. pnas.orgnih.gov

Mutations in residues that line this binding pocket can disrupt the interaction between the antibiotic and the protein, thereby conferring resistance. pnas.org For example, specific amino acid substitutions at positions critical for oligomycin contact can sterically hinder the binding of the drug or alter the local conformation of the binding site, reducing its affinity for the inhibitor. pnas.org An Ala61Pro mutation, for instance, is predicted to introduce a kink in an α-helix, disrupting the drug-binding site. nih.gov

Cross-Resistance Phenomena to Related Macrolide Antibiotics

In some instances, mutations that confer resistance to oligomycin can also result in cross-resistance to other macrolide antibiotics that target the ATP synthase, such as venturicidin (B1172611) and ossamycin. pnas.org This phenomenon arises when the mutations occur in residues that are part of a common binding site for these different inhibitors. pnas.orgnih.gov However, the patterns of cross-resistance can be complex and depend on the specific mutation. Some mutations may confer resistance to oligomycin alone, while others may lead to a broader resistance profile. This suggests that while there is an overlap in the binding sites of these macrolides, there are also distinct features to their interactions with the ATP synthase. pnas.org Studies in yeast have identified mutations in subunit-c that lead to resistance to both oligomycin and venturicidin. pnas.org

Mitochondrial DNA Amplification and Associated Genetic Instability

An interesting and distinct mechanism of oligomycin resistance has been observed in the yeast Kluyveromyces lactis. In this species, an unstable form of oligomycin resistance has been linked to the amplification of a specific segment of the mitochondrial DNA. nih.govoup.com This resistance is rapidly lost when the yeast is grown in the absence of the drug. nih.govoup.com

The amplified region is a 405 base-pair segment of the mtDNA. nih.gov The presence of this repetitive DNA is directly associated with the resistant phenotype, and its disappearance correlates with the loss of resistance. nih.govoup.com This suggests that the overabundance of this particular mtDNA segment, through a yet to be fully elucidated mechanism, confers resistance to oligomycin. It is hypothesized that this amplification might compensate for a defect in mitochondrial function or alter the expression of key mitochondrial components. This genetic instability highlights a dynamic adaptive strategy in response to the selective pressure of the antibiotic. nih.gov

Cellular Bioenergetic Adaptations in Oligomycin-Resistant Cells

Cells that develop resistance to oligomycin, or are chronically exposed to it, often exhibit significant adaptations in their bioenergetic pathways to compensate for the inhibition of mitochondrial ATP synthesis. When oxidative phosphorylation (OXPHOS) is blocked by oligomycin, cells must rely more heavily on glycolysis to meet their ATP demands. nih.govnih.gov

Studies in cancer cells have shown that upon treatment with oligomycin, there is a rapid inhibition of OXPHOS, followed by an increase in the rate of glycolysis. nih.govnih.gov In some cells, this glycolytic response is sufficient to restore cellular ATP levels to near-normal. nih.govnih.gov This adaptation can involve the transient activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which can stimulate glycolysis. nih.govnih.gov However, sustained survival in the presence of oligomycin appears to rely on a more persistent elevation of glycolysis that can occur even after AMPK activation has subsided. nih.govnih.gov These bioenergetic adaptations allow cells to survive and, in some cases, continue to proliferate despite the compromised mitochondrial function. nih.govmdanderson.org

Chemical Modifications and Structure Activity Relationship Studies of Oligomycin a

Semi-Synthetic Derivatization Strategies

The complex structure of oligomycin (B223565) A, featuring a 26-membered macrolactone ring with multiple chiral centers, hydroxyl groups, and a spiroketal moiety, presents both challenges and opportunities for chemical modification. researchgate.netisuct.ru Researchers have developed several strategies to selectively modify specific functional groups.

The oligomycin A molecule contains two key carbonyl groups at the C7 and C11 positions. Early attempts at reduction using sodium borohydride (B1222165) resulted in mixtures of diastereomeric 7-dihydro- and 7,11-tetrahydro derivatives that were not fully separated or characterized. researchgate.netisuct.ru More recent studies have focused on achieving regio- and stereoselectivity.

The C7-carbonyl group can be selectively reduced. This selectivity is attributed to the presence of haptophilic hydroxyl groups at the C5 and C9 positions, which guide the reducing agent, and the steric hindrance around the C11-carbonyl group. researchgate.netisuct.ru Treatment of oligomycin A with a bulky reducing agent, sodium triacetoxyborohydride, in acetic acid leads to the formation of (7S)-dihydrooligomycin A in good yield. isuct.ru

Further reduction of the second carbonyl group at C11 requires harsher conditions. Extended treatment of (7S)-dihydrooligomycin A with sodium borohydride in ethanol (B145695) yields (7S,11R)-7,11-tetrahydrooligomycin A as the major product, although the yield can be low due to the instability of oligomycins in basic conditions. isuct.ru The absolute configurations at the newly formed chiral centers have been confirmed using NMR spectroscopy. isuct.ru

The hydroxyl group at the C33 position in the side chain of oligomycin A has been a key target for functionalization. researchgate.netnih.gov A novel method for modifying this position involves mesylation using methanesulfonyl chloride in the presence of 4-dimethylaminopyridine, which produces 33-O-mesyl-oligomycin A. researchgate.netnih.gov This mesylated derivative serves as a crucial intermediate for introducing other functional groups via nucleophilic substitution. researchgate.net

The Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide (B87167) (DMSO) has been employed to synthesize 33-dehydrooligomycin A. researchgate.net Spectroscopic and quantum chemical analyses have confirmed that this derivative exists predominantly in its keto tautomeric form rather than the enol form. researchgate.net This modification effectively changes the side chain from a 2-hydroxypropyl to a 2-oxopropyl group. researchgate.net